molecular formula C24H19FN2O4 B2496400 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 847407-47-0

3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2496400
CAS RN: 847407-47-0
M. Wt: 418.424
InChI Key: BMJSUKRBTFMVIV-UHFFFAOYSA-N
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Description

3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as EFBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EFBC belongs to the class of benzofuran derivatives and has been shown to exhibit significant biological activity.

Mechanism Of Action

3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide exerts its biological activity by interacting with specific molecular targets in the body. The exact mechanism of action of 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to exhibit potent anti-inflammatory and anticancer activity by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to exhibit significant biochemical and physiological effects in various preclinical studies. It has been shown to reduce inflammation and oxidative stress in animal models of inflammation and neurodegenerative disorders. 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has also been shown to exhibit potent anticancer activity by inducing cell death in cancer cells and inhibiting tumor growth in animal models.

Advantages And Limitations For Lab Experiments

3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has several advantages as a lead compound in drug discovery and development. It exhibits potent biological activity against various disease targets and has shown promising results in preclinical studies. However, 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide also has several limitations. It is a synthetic compound that requires complex synthesis methods and may not be readily available for use in large-scale experiments. Additionally, 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide may exhibit toxicity or unwanted side effects in certain experimental models.

Future Directions

3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has several potential future directions for research and development. It can be further optimized to improve its biological activity and pharmacokinetic properties. 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can also be used as a lead compound to develop new drugs for the treatment of various diseases. Additionally, 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can be used as a tool compound to study specific molecular targets and signaling pathways in the body. Overall, 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has significant potential for further research and development in the field of drug discovery and development.

Synthesis Methods

3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can be synthesized using a multistep process involving the reaction of various chemical intermediates. The synthesis method involves the use of different reagents and catalysts to achieve the desired product. The final product is obtained through purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant biological activity against various disease targets such as cancer, inflammation, and neurodegenerative disorders. 3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been used as a lead compound in the development of new drugs and has shown promising results in preclinical studies.

properties

IUPAC Name

3-[(2-ethoxybenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-2-30-19-12-5-4-11-18(19)23(28)27-21-17-10-3-6-13-20(17)31-22(21)24(29)26-16-9-7-8-15(25)14-16/h3-14H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSUKRBTFMVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxybenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

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